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Introduction

(S)-2-Hydroxybutanedioic acid 4-methyl ester, also known as (S)-malic acid 4-monomethyl
ester, is a chiral molecule of significant interest in organic synthesis and drug discovery. As a
derivative of L-malic acid, a naturally occurring dicarboxylic acid, this compound serves as a
versatile building block in the synthesis of complex, biologically active molecules. Its
stereochemistry and functional groups—a hydroxyl group, a carboxylic acid, and an ester—
make it a valuable synthon for introducing chirality and specific functionalities into target
structures. This guide provides a comprehensive overview of the known properties, synthesis,
and potential applications of (S)-2-Hydroxybutanedioic acid 4-methyl ester, with a focus on its
relevance to researchers in the pharmaceutical and chemical sciences.

Core Properties

While specific experimental data for (S)-2-Hydroxybutanedioic acid 4-methyl ester is limited in
publicly available literature, its fundamental properties can be inferred from its structure and
data available for closely related compounds. The compound has a molecular formula of
CsHsOs and a molecular weight of 148.11 g/mol .[1][2] It is known to be a crystalline solid and
is soluble in various organic solvents such as chloroform, dichloromethane, ethyl acetate,
DMSO, and acetone.[2]
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For comparative purposes, the properties of the parent compound, (S)-2-Hydroxybutanedioic
acid (L-Malic Acid), and its dimethyl ester are summarized in the tables below.

Table 1: Physicochemical Properties of (S)-2-
Hydroxybutanedioic acid 4-methyl ester and Related

Compounds

(S)-2- (S)-2-

L. Dimethyl (S)-2-
Hydroxybutanedioi

Hydroxybutanedioi

Property . . ) hydroxybutanedioa
¢ acid 4-methyl ¢ acid (L-Malic ¢
e
ester Acid)
CAS Number 66178-02-7[2] 97-67-6 617-55-0
Molecular Formula CsHsOs[2] CaHeOs CeH1005
Molecular Weight 148.11 g/mol [2] 134.09 g/mol 162.14 g/mol
N ) 357.7+27.0°C Decomposes at 140 116-118 °C at 12
Boiling Point i
(Predicted)[2] °C mmHg
) 1.383 + 0.06 g/cm3
Density ) 1.609 g/cm3 1.239 g/cm3
(Predicted)[2]
3.49+0.23 pKal = 3.40, pKa2 =
pKa :
(Predicted)[2] 5.11
] ) White crystalline o
Appearance Crystalline solid[1] Colorless liquid

powder

Table 2: Spectroscopic Data of Related Compounds

13C NMR Data

Compound

1H NMR Data

(S)-2-Hydroxybutanedioic acid
(L-Malic Acid) in D20

2.70 (dd, 1H)

3 4.45 (dd, 1H), 2.85 (dd, 1H),

0 178.5,175.5, 68.5, 40.5

Dimethyl (S)-2-

hydroxybutanedioate in CDCIs

0 4.45 (m, 1H), 3.79 (s, 3H),
3.71 (s, 3H), 2.85 (m, 2H)

0 173.8,170.8, 67.1, 52.8,
51.9,38.4
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Synthesis and Experimental Protocols

(S)-2-Hydroxybutanedioic acid 4-methyl ester has been isolated from the herbs of Saccharum
sinense.[2] For laboratory and industrial purposes, it can be synthesized through the selective
esterification of (S)-2-Hydroxybutanedioic acid (L-malic acid). A common and straightforward
method for such a synthesis is the Fischer esterification.

Experimental Protocol: Fischer Esterification of (S)-2-
Hydroxybutanedioic Acid

This protocol describes a general procedure for the synthesis of the 4-methyl ester of (S)-2-
hydroxybutanedioic acid.

Materials:

(S)-2-Hydroxybutanedioic acid (L-malic acid)

e Anhydrous methanol

o Concentrated sulfuric acid (catalyst)

e Sodium bicarbonate solution (saturated)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate or sodium sulfate
» Organic solvent for extraction (e.g., ethyl acetate)
e Round-bottom flask

» Reflux condenser

e Separatory funnel

Rotary evaporator

Procedure:
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e Reaction Setup: In a round-bottom flask, dissolve (S)-2-Hydroxybutanedioic acid in a molar
excess of anhydrous methanol.

o Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the
solution while stirring.

o Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can
be monitored by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature.

o Neutralization: Carefully neutralize the excess acid by adding a saturated solution of sodium
bicarbonate until effervescence ceases.

o Extraction: Extract the product into an organic solvent like ethyl acetate.

e Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution
and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the
crude product.

 Purification: The crude product can be further purified by column chromatography or
distillation under reduced pressure.

Reaction Mixture _ | Neutralization & | _Crude Product Final Product

L-Malic Acid+ | ____ q o (8)-2-Hydroxybutanedioic acid
Heating under Reflux i (s p—

Click to download full resolution via product page

A generalized workflow for the synthesis of (S)-2-Hydroxybutanedioic acid 4-methyl ester.

Applications in Research and Drug Development

(S)-2-Hydroxybutanedioic acid 4-methyl ester is a valuable chiral building block in asymmetric
synthesis. Its stereocenter and multiple functional groups allow for the construction of complex
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molecular architectures with high stereoselectivity.

The parent compound, L-malic acid, and its derivatives are known to be involved in cellular
metabolism, particularly the citric acid cycle. While specific biological activities of the 4-methyl
ester are not extensively documented, its structural similarity to metabolic intermediates
suggests potential roles in modulating cellular energy pathways.

Given the importance of chiral molecules in pharmacology, this ester can serve as a starting
material for the synthesis of various drug candidates. The hydroxyl and carboxylic acid moieties
can be further functionalized to introduce pharmacophoric groups, while the ester can be
hydrolyzed or transformed as needed.

Biological Activity and Signaling Pathways

The biological activity of (S)-2-Hydroxybutanedioic acid 4-methyl ester has not been
extensively studied. However, based on the known roles of its parent compound, L-malic acid,
it can be hypothesized to interact with metabolic pathways. L-malic acid is a key intermediate in
the citric acid (Krebs) cycle, a fundamental process for cellular energy production.

Malic acid and its esters can influence cellular redox states and may possess antioxidant
properties.[3] Furthermore, related monoesters, such as monomethyl fumarate, have
demonstrated immunomodulatory and anti-inflammatory effects, suggesting that monomethyl
malate could have similar, yet unexplored, biological activities.[4][5]
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Hypothetical involvement of (S)-2-Hydroxybutanedioic acid 4-methyl ester in cellular processes.

Conclusion

(S)-2-Hydroxybutanedioic acid 4-methyl ester is a promising chiral synthon with potential
applications in asymmetric synthesis and drug discovery. While detailed experimental data for
this specific mono-ester is currently scarce, its properties and reactivity can be reasonably
extrapolated from its parent compound and related diesters. The synthetic accessibility via
Fischer esterification from the readily available and inexpensive L-malic acid makes it an
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attractive starting material for research and development. Further investigation into its specific
biological activities and applications is warranted and could unveil novel therapeutic
opportunities. This guide serves as a foundational resource for researchers interested in
exploring the potential of this versatile chiral molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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